molecular formula C24H29N5O3 B6570547 8-(4-acetylphenyl)-3-hexyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 1021212-87-2

8-(4-acetylphenyl)-3-hexyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B6570547
CAS No.: 1021212-87-2
M. Wt: 435.5 g/mol
InChI Key: OMXYSCCTQPPMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound you mentioned is a derivative of imidazo[1,2-g]purine-2,4-dione, which is a type of purine. Purines are a group of organic compounds that consist of a two-part ring system, with a six-membered pyrimidine ring fused to a five-membered imidazole ring . They are key components of many biological molecules, including DNA and RNA, where they form part of the genetic code .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For instance, some purine derivatives have been studied for their anticancer activity, and their mechanism of action often involves interfering with DNA replication or other cellular processes .

Safety and Hazards

The safety and hazards associated with a compound also depend on its specific structure and use. Some purine derivatives, for example, are used in medications and are generally safe under the conditions of their intended use .

Future Directions

Research into purine derivatives is ongoing, with many potential applications in medicine and biology. For example, new purine derivatives are being explored for their potential as anticancer agents .

Properties

IUPAC Name

6-(4-acetylphenyl)-2-hexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-6-7-8-9-14-27-22(31)20-21(26(5)24(27)32)25-23-28(15(2)16(3)29(20)23)19-12-10-18(11-13-19)17(4)30/h10-13H,6-9,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXYSCCTQPPMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)C(=O)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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